molecular formula C16H16N2O2S2 B2759397 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide CAS No. 2097864-48-5

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide

Cat. No.: B2759397
CAS No.: 2097864-48-5
M. Wt: 332.44
InChI Key: MTJYSFWLNFKQCK-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is a complex organic compound that features a benzothiophene moiety, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Intermediate: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and acetylene derivatives under acidic conditions.

    Alkylation: The benzothiophene intermediate is then alkylated using 1-bromo-2-propanol in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The alkylated benzothiophene is reacted with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The unique electronic properties of the benzothiophene and pyridine rings make this compound a candidate for use in organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzothiophen-3-yl)ethyl]pyridine-3-sulfonamide
  • N-[1-(1-benzothiophen-3-yl)methyl]pyridine-3-sulfonamide
  • N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-4-sulfonamide

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring and the propan-2-yl linkage to the benzothiophene moiety. This specific structure may confer unique binding properties and reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-12(18-22(19,20)14-5-4-8-17-10-14)9-13-11-21-16-7-3-2-6-15(13)16/h2-8,10-12,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJYSFWLNFKQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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